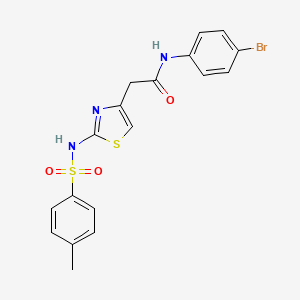

N-(4-bromophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

CAS No.: 921926-98-9

Cat. No.: VC5447361

Molecular Formula: C18H16BrN3O3S2

Molecular Weight: 466.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921926-98-9 |

|---|---|

| Molecular Formula | C18H16BrN3O3S2 |

| Molecular Weight | 466.37 |

| IUPAC Name | N-(4-bromophenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |

| Standard InChI | InChI=1S/C18H16BrN3O3S2/c1-12-2-8-16(9-3-12)27(24,25)22-18-21-15(11-26-18)10-17(23)20-14-6-4-13(19)5-7-14/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22) |

| Standard InChI Key | SOMRGNYLMFQNIA-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br |

Introduction

Chemical Synthesis and Reaction Pathways

The synthesis of N-(4-bromophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide typically involves multistep protocols to construct the thiazole core and introduce functional groups. A representative route begins with the formation of the sulfonamide intermediate. For example, 4-methylbenzenesulfonamide derivatives are synthesized by reacting 2-methoxyaniline with tosyl chloride in the presence of potassium carbonate . This intermediate undergoes alkylation with ethyl bromoacetate to yield ethyl 2-(N-(2-methoxyphenyl)-4-methylphenylsulfonamido)acetate, followed by hydrolysis to produce the corresponding acetic acid derivative .

The thiazole ring is subsequently constructed via cyclization reactions. In analogous syntheses, HATU-mediated coupling activates carboxylic acids for amide bond formation with amines, such as 4-bromoaniline . For instance, compound 7f (a structural analog) was synthesized by reacting 2-(N-(2-methoxyphenyl)-4-methylphenylsulfonamido)acetic acid with 2-bromoaniline under peptide coupling conditions . The final step often involves purification via flash chromatography or recrystallization, yielding the target compound in moderate-to-high purity .

Table 1: Key Synthetic Intermediates and Conditions

Structural and Spectroscopic Characterization

The compound’s structure is confirmed through nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. For example, the NMR spectrum of analog 7f exhibits characteristic signals: a singlet at δ 9.45 ppm for the amide NH, aromatic protons between δ 7.75–6.93 ppm, and a methyl group at δ 2.41 ppm . The NMR spectrum confirms carbonyl carbons at δ 166.85 ppm (amide) and δ 155.69 ppm (sulfonamide) . High-resolution mass spectrometry (HRMS) validates the molecular ion [M+H]⁺ at m/z 489.0480 (calculated 489.0478) .

Table 2: Selected Spectroscopic Data for Analogous Compounds

| Compound | NMR (δ, ppm) | NMR (δ, ppm) | HRMS (m/z) |

|---|---|---|---|

| 7f | 9.45 (s, 1H), 7.75–6.93 (m, 12H), 2.41 (s) | 166.85, 155.69, 143.41, 132.64, 20.98 | 489.0480 [M+H]⁺ |

| 7k | 12.06 (s, 1H), 7.54–6.93 (m, 10H), 2.41 (s) | 166.95, 155.64, 143.20, 137.62, 20.96 | 418.0892 [M+H]⁺ |

Physicochemical Properties

N-(4-Bromophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a solid at room temperature, though its exact melting point remains unreported. The compound’s solubility varies with solvent polarity; it is sparingly soluble in water but dissolves in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The presence of the sulfonamide group enhances hydrogen-bonding capacity, influencing its crystallinity and stability .

Table 3: Physicochemical Profile

| Property | Value | Reference |

|---|---|---|

| Molecular formula | C₁₈H₁₆BrN₃O₃S₂ | |

| Molecular weight | 466.37 g/mol | |

| LogP (partition coefficient) | Estimated 3.2 (calculated) | |

| Hydrogen bond donors | 3 | |

| Hydrogen bond acceptors | 6 |

Future Research Directions

-

Pharmacological Profiling: Systematic evaluation of the compound’s antimicrobial, anticancer, and anti-inflammatory activities.

-

Structure-Activity Relationships (SAR): Modifying the bromophenyl or sulfonamide groups to enhance potency and selectivity.

-

Target Identification: Employing proteomic or genomic approaches to identify molecular targets.

-

Formulation Development: Improving solubility and bioavailability through prodrug design or nanocarrier systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume